Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate
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Overview
Description
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32328 g/mol . . This compound is characterized by its unique structure, which includes a decahydro-1,4-methanonaphthalene core with a methyl group and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate typically involves the esterification of 5-methyl-1,4-methanodecalin-5-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Decahydro-1,4-methanonaphthalene: Shares the core structure but lacks the acetate ester group.
5-Methyl-1,4-methanodecalin-5-ol: The alcohol precursor used in the synthesis of the acetate ester.
Acetic acid derivatives: Compounds with similar ester functional groups but different core structures.
Uniqueness
Decahydro-5-methyl-1,4-methanonaphthalen-5-yl acetate is unique due to its specific combination of a decahydro-1,4-methanonaphthalene core with a methyl group and an acetate ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
74787-52-3 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(3-methyl-3-tricyclo[6.2.1.02,7]undecanyl) acetate |
InChI |
InChI=1S/C14H22O2/c1-9(15)16-14(2)7-3-4-12-10-5-6-11(8-10)13(12)14/h10-13H,3-8H2,1-2H3 |
InChI Key |
XHRRTMOBTBCZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCC2C1C3CCC2C3)C |
Origin of Product |
United States |
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